3-(2-Tetrazolyl)-L-alanine
Overview
Description
3-(2-Tetrazolyl)-L-alanine is an amino acid derivative characterized by the presence of a tetrazole ring attached to the alanine molecule Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tetrazolyl)-L-alanine typically involves the introduction of the tetrazole ring onto the alanine backbone. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction is usually carried out under acidic conditions with a suitable catalyst to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Tetrazolyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the alanine backbone, resulting in various reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2-Tetrazolyl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Due to its structural similarity to natural amino acids, it is explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Tetrazolyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural amino acids, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Tetrazolyl)-D-alanine: The enantiomer of 3-(2-Tetrazolyl)-L-alanine, with similar chemical properties but different biological activity.
Tetrazole-substituted amino acids: Other amino acids with tetrazole rings, such as 3-(2-Tetrazolyl)-glycine or 3-(2-Tetrazolyl)-serine.
Uniqueness
This compound is unique due to its specific configuration and the presence of the tetrazole ring, which imparts distinct chemical and biological properties. Its ability to mimic natural amino acids while introducing new functionalities makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2S)-2-amino-3-(tetrazol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O2/c5-3(4(10)11)1-9-7-2-6-8-9/h2-3H,1,5H2,(H,10,11)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUXSPZZJMCMSU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(N=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476379 | |
Record name | 3-(2-Tetrazolyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405150-16-5 | |
Record name | 3-(2-Tetrazolyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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